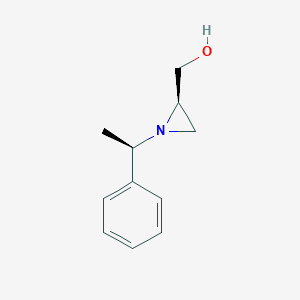
(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol is a chiral aziridine derivative that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity, making them valuable intermediates in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral starting material, ®-alpha-Methylbenzylamine.
Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. One common method involves the reaction of ®-alpha-Methylbenzylamine with an appropriate epoxide under basic conditions to yield the aziridine ring.
Introduction of Methanol Group: The final step involves the introduction of the methanol group at the 2-position of the aziridine ring. This can be achieved through nucleophilic substitution reactions using methanol as the nucleophile.
Industrial Production Methods
Industrial production of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Ring-Opening Reactions: Due to the ring strain, the aziridine ring can be opened under acidic or basic conditions, leading to the formation of amino alcohols or other ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like methanol, ethanol, and amines are employed in substitution reactions.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ring-opening reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, substituted, and ring-opened derivatives of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol.
Scientific Research Applications
®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or ring-opening reactions. These interactions can modulate biological pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in polymer chemistry.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and properties.
Epoxide: A three-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Uniqueness
®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol is unique due to its chiral nature and the presence of both an aziridine ring and a methanol group. This combination of features imparts specific reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHDCBKAUDFBH-DFWSTUSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426841 |
Source


|
| Record name | ST031676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173034-70-3 |
Source


|
| Record name | ST031676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
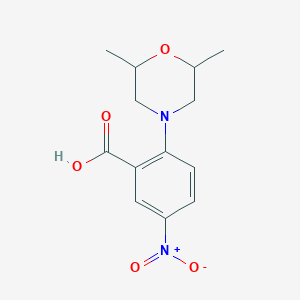
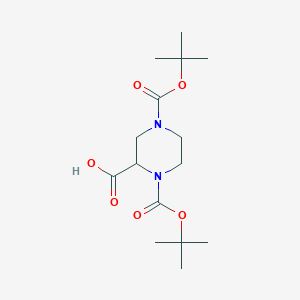
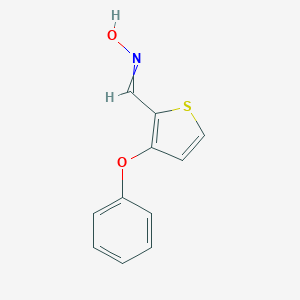

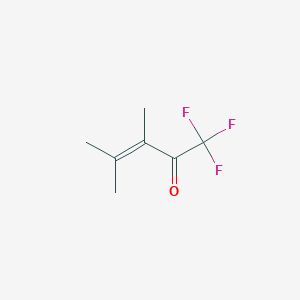

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
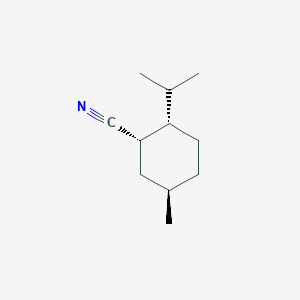
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
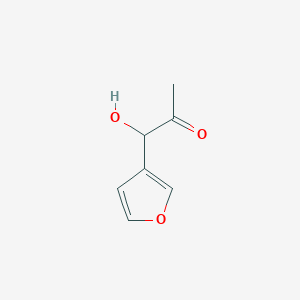
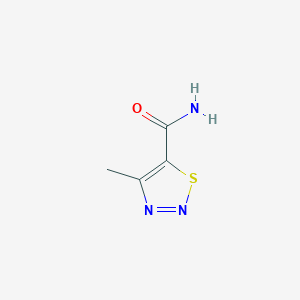
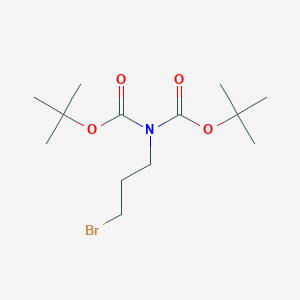
![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

